molecular formula C11H11BrFNO2 B8411072 3-(5-bromo-2-fluoro-phenyl)-N-methoxy-N-methylacrylamide

3-(5-bromo-2-fluoro-phenyl)-N-methoxy-N-methylacrylamide

Cat. No. B8411072
M. Wt: 288.11 g/mol
InChI Key: LEYUQPLPSMCRTO-UHFFFAOYSA-N
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Patent
US09376420B2

Procedure details

The unpurified 3-(5-bromo-2-fluoro-phenyl)-acryloyl chloride (1.4 g, 5.0 mmol) prepared in Step 2, N,O-dimethylhydroxylamine hydrochloride (0.52 g, 5.3 mmol), and pyridine (0.9 mL, 11.1 mmol) were added at 0° C. to dichloromethane (10.0 mL). The reaction mixture was stirred at room temperature for 12 hours, quenched with a 1N hydrochloric acid solution, and then extracted with diethyl ether two times. The combined extract was washed with a saturated solution of sodium hydrogen carbonate and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was recrystallized from diethyl ether and n-hexane to give 1.3 g of the titled compound as a white solid.
Name
3-(5-bromo-2-fluoro-phenyl)-acryloyl chloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]=[CH:9][C:10](Cl)=[O:11])[CH:7]=1.Cl.[CH3:15][NH:16][O:17][CH3:18].N1C=CC=CC=1>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:13])=[C:6]([CH:8]=[CH:9][C:10]([N:16]([O:17][CH3:18])[CH3:15])=[O:11])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
3-(5-bromo-2-fluoro-phenyl)-acryloyl chloride
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C=CC(=O)Cl)F
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.52 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a 1N hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether two times
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with a saturated solution of sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow liquid residue
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from diethyl ether and n-hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C=CC(=O)N(C)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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